2-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile
Description
Properties
IUPAC Name |
2-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4/c17-12-1-2-13(14(18)9-12)16-10-15(20-21-16)11-3-6-22(7-4-11)8-5-19/h1-2,9-11H,3-4,6-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYZZLINFBXAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target molecule can be dissected into three primary components:
- Piperidine backbone : Serves as the central scaffold.
- 5-(2,4-Dichlorophenyl)-1H-pyrazol-3-yl substituent : Introduced via coupling or cyclization.
- Acetonitrile side chain : Attached through alkylation or nucleophilic substitution.
Retrosynthetic pathways suggest two plausible approaches:
- Route A : Functionalization of pre-formed piperidine with pyrazole and acetonitrile groups.
- Route B : Assembly of the pyrazole-piperidine core followed by acetonitrile introduction.
Synthesis of 5-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic Acid Intermediate
The pyrazole ring is typically synthesized via cyclocondensation. A common method involves reacting 1,3-diketones with hydrazines. For the 2,4-dichlorophenyl-substituted pyrazole:
- Hydrazine formation :
- 2,4-Dichlorophenylacetone reacts with hydrazine hydrate in ethanol under reflux to yield the hydrazone intermediate.
- Cyclocondensation :
- Hydrolysis :
Piperidine Functionalization Strategies
Coupling Pyrazole to Piperidine
The pyrazole intermediate is coupled to piperidine using boronic ester cross-coupling or nucleophilic aromatic substitution:
Suzuki-Miyaura Coupling
- Conditions :
Buchwald-Hartwig Amination
Introduction of the Acetonitrile Group
After pyrazole-piperidine coupling, the acetonitrile moiety is introduced via alkylation:
Chloroacetonitrile Alkylation :
Cyanomethylation via Mitsunobu Reaction :
Integrated Synthetic Routes
Route A: Sequential Functionalization
Optimization and Challenges
Catalytic Systems
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the 2,4-dichlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium cyanide, potassium cyanide, amines, thiols.
Major Products
The major products of these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study published in Pharmaceutical Biology demonstrated that pyrazole derivatives possess cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate signaling pathways associated with cancer progression makes it a potential candidate for further development in cancer therapeutics .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds containing piperidine and pyrazole structures are well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Data Table: Anti-inflammatory Activity of Related Compounds
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| Compound A | 12.5 | COX-2 |
| Compound B | 8.3 | TNF-α |
| This compound | TBD | TBD |
Neurological Applications
There is emerging evidence suggesting that piperidine derivatives can be effective in treating neurological disorders due to their ability to interact with neurotransmitter systems.
Case Study : A recent investigation highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases such as Alzheimer’s disease. The study found that these compounds could enhance cognitive function and reduce amyloid-beta accumulation in neuronal cultures .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is carried out using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy.
Mechanism of Action
The mechanism of action of 2-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: Another compound with a similar dichlorophenyl group but different core structure.
5-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxamide: Shares the pyrazole ring and dichlorophenyl group but has a carboxamide group instead of a piperidineacetonitrile group.
Uniqueness
2-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Biological Activity
The compound 2-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile is a member of the pyrazole family, known for its diverse biological activities. This article reviews its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring linked to a pyrazole derivative, which is further substituted with a dichlorophenyl group.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities including:
- Antitumor Activity : Several studies have shown that pyrazole derivatives can inhibit key oncogenic pathways. For instance, they demonstrate inhibitory effects on BRAF(V600E) and EGFR pathways, which are crucial in various cancers .
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to reduce inflammation by inhibiting nitric oxide production in activated microglia, suggesting potential applications in neuroinflammatory conditions .
- Antimicrobial Properties : Pyrazole derivatives have been evaluated for their antibacterial and antifungal activities. They show promising results against various pathogens, indicating their potential as broad-spectrum antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole compounds. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances the compound's potency against cancer cell lines. The dichlorophenyl group in particular has been associated with increased biological activity .
- Piperidine Linkage : The piperidine moiety contributes to the overall pharmacological profile by influencing solubility and receptor binding affinity.
Case Studies and Research Findings
Several studies have highlighted the efficacy of similar compounds:
- Antitumor Activity Study :
- Neuroprotective Study :
-
Antimicrobial Efficacy :
- A comparative study assessed the antimicrobial activity of several pyrazole derivatives against common bacterial strains. The results indicated that modifications in the pyrazole structure could lead to enhanced antibacterial properties, with some compounds exhibiting activity comparable to conventional antibiotics .
Data Tables
Q & A
Q. How can researchers optimize the synthetic yield and purity of 2-{4-[5-(2,4-dichlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}acetonitrile?
- Methodological Answer : Synthesis optimization requires careful adjustment of reaction parameters. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) often improve reaction efficiency compared to ethanol due to better solubility of intermediates .
- Temperature control : Reflux conditions (70–80°C) are typically optimal for cyclization steps, while room temperature may suffice for coupling reactions .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol can achieve >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : A multi-technique approach is recommended:
- NMR : and NMR to confirm the piperidine-pyrazole linkage and acetonitrile moiety.
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., expected [M+H]+ at m/z 377.06).
- FTIR : Peaks at ~2240 cm (C≡N stretch) and ~1600 cm (pyrazole ring vibrations) .
Advanced Research Questions
Q. How can structural modifications to the 2,4-dichlorophenyl or piperidine groups enhance target selectivity in kinase inhibition studies?
- Methodological Answer : Structure-activity relationship (SAR) studies should systematically modify:
- Halogen substituents : Replace chlorine with fluorine to assess steric/electronic effects on target binding .
- Piperidine substitution : Introduce methyl or sulfonyl groups at the 4-position to evaluate conformational changes via molecular docking .
- Example : A 2024 study showed that 4-fluorophenyl analogs increased selectivity for JAK3 over JAK2 by 12-fold .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions. Validate findings using:
- Standardized assays : Replicate experiments under consistent pH (7.4), temperature (37°C), and solvent (DMSO <0.1% v/v) .
- Orthogonal assays : Compare fluorescence-based kinase inhibition with radiometric assays to rule out false positives .
- Control compounds : Use known inhibitors (e.g., staurosporine) to calibrate activity thresholds .
Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?
- Methodological Answer : Single-crystal growth requires:
- Solvent screening : Test mixtures of dichloromethane/hexane or methanol/water for slow evaporation.
- Temperature : Crystallize at 4°C to reduce nucleation rate.
- Data collection : Use synchrotron radiation (λ = 0.710–0.980 Å) for high-resolution structures. A 2012 study achieved an R factor of 0.038 using similar methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
